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molecular formula C9H13NO3S B8693410 4-Pyridinepropanol, 4-methanesulfonate

4-Pyridinepropanol, 4-methanesulfonate

Cat. No. B8693410
M. Wt: 215.27 g/mol
InChI Key: HYPWPLUSYSWCMS-UHFFFAOYSA-N
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Patent
US08008296B2

Procedure details

To a stirring solution of 3-pyridin-4-yl-propan-1-ol (0.71 mL, 5.47 mmol) in dichloromethane (20 mL) in a 0° C. ice bath, is added triethylamine (0.95 mL, 6.83 mmol) and methanesulfonylchloride (0.44 mL, 5.74 mmol) and the ice bath removed. The mixture is stirred at room temperature for 15 min after which time the reaction is complete. The product is left in solution and used as is in the subsequent reaction.
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][OH:10])=[CH:3][CH:2]=1.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>ClCCl>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][O:10][S:19]([CH3:18])(=[O:21])=[O:20])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.71 mL
Type
reactant
Smiles
N1=CC=C(C=C1)CCCO
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.44 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 15 min after which time the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath removed
WAIT
Type
WAIT
Details
The product is left in solution
CUSTOM
Type
CUSTOM
Details
as is in the subsequent reaction

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N1=CC=C(C=C1)CCCOS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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